molecular formula C6H12ClO3PS B14567206 Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate CAS No. 61646-08-0

Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate

Cat. No.: B14567206
CAS No.: 61646-08-0
M. Wt: 230.65 g/mol
InChI Key: BDGULWIZEJKRKY-UHFFFAOYSA-N
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Description

Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is an organophosphorus compound that features a phosphonate group, a chloro-substituted ethylene moiety, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate typically involves the reaction of dimethyl phosphite with 2-chloro-2-(ethylsulfanyl)ethenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to meet industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylsulfanyl-substituted alkenes.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate involves its ability to participate in nucleophilic substitution and addition reactions. The chloro group is a good leaving group, making the compound reactive towards nucleophiles. The phosphonate group can form strong bonds with various substrates, making it useful in enzyme inhibition and other biochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate
  • Dimethyl [2-bromo-2-(ethylsulfanyl)ethenyl]phosphonate
  • Dimethyl [2-chloro-2-(ethylsulfanyl)propyl]phosphonate

Uniqueness

Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a chloro and an ethylsulfanyl group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

61646-08-0

Molecular Formula

C6H12ClO3PS

Molecular Weight

230.65 g/mol

IUPAC Name

1-chloro-2-dimethoxyphosphoryl-1-ethylsulfanylethene

InChI

InChI=1S/C6H12ClO3PS/c1-4-12-6(7)5-11(8,9-2)10-3/h5H,4H2,1-3H3

InChI Key

BDGULWIZEJKRKY-UHFFFAOYSA-N

Canonical SMILES

CCSC(=CP(=O)(OC)OC)Cl

Origin of Product

United States

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